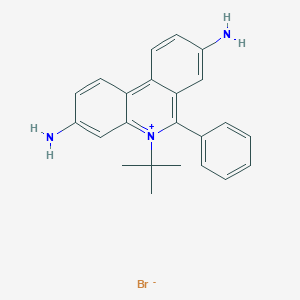
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is a member of the phenanthridinium family, characterized by a phenanthridine core with amino, tert-butyl, and phenyl substituents. This compound is often used in research due to its ability to interact with nucleic acids and other biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide typically involves multi-step organic reactions. The process begins with the formation of the phenanthridine core, followed by the introduction of amino, tert-butyl, and phenyl groups. Common reagents used in these reactions include bromine, aniline derivatives, and tert-butyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted phenanthridinium derivatives. These products are often characterized using techniques like NMR, HPLC, and mass spectrometry.
Scientific Research Applications
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in the study of DNA and RNA interactions due to its ability to intercalate between nucleic acid bases.
Medicine: Investigated for its potential use in anticancer therapies and as a diagnostic tool for detecting genetic mutations.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through intercalation into nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, affecting processes like replication and transcription. The molecular targets include the nucleic acid bases, and the pathways involved are those related to genetic regulation and expression.
Comparison with Similar Compounds
Similar Compounds
Ethidium bromide: Another phenanthridinium compound known for its use as a nucleic acid stain.
Dimidium bromide: Similar in structure but with different substituents, used in veterinary medicine.
Acridine orange: A related compound used as a fluorescent dye in cell biology.
Uniqueness
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with biological molecules. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
65669-44-5 |
|---|---|
Molecular Formula |
C23H24BrN3 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-tert-butyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C23H23N3.BrH/c1-23(2,3)26-21-14-17(25)10-12-19(21)18-11-9-16(24)13-20(18)22(26)15-7-5-4-6-8-15;/h4-14,25H,24H2,1-3H3;1H |
InChI Key |
DOZCRXXNEXRZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















